molecular formula C25H22N4O B5577996 N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide

N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}-2,2-diphenylacetamide

カタログ番号 B5577996
分子量: 394.5 g/mol
InChIキー: JJZJHUPAHOZLDO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals that exhibit significant biological activity, often explored for their therapeutic potential. The molecular backbone of this compound suggests it may interact with various biological targets, influencing physiological processes.

Synthesis Analysis

Synthesis routes for related compounds involve complex organic reactions, highlighting the versatility and adaptability of pyridazinone derivatives in medicinal chemistry. For instance, the general synthesis approach for pyridazin-3-one derivatives involves reactions between specific arylhydrazonopropanals and active methylene compounds, yielding high yields of desired products under optimized conditions (Ibrahim & Behbehani, 2014).

Molecular Structure Analysis

The molecular structure of compounds within this chemical family often facilitates interaction with biological targets, as demonstrated by crystal structure analyses. The arrangement of functional groups and overall molecular geometry play crucial roles in the compound's biological activity and pharmacokinetics (Okuda, Umezono, & Okuno, 2019).

Chemical Reactions and Properties

Chemical reactions involving pyridazinone derivatives are varied, with oxidation reactions being particularly notable. These reactions can lead to the formation of several products, depending on the specific reactants and conditions employed, showcasing the reactivity and functional versatility of these molecules (Pailloux et al., 2007).

Physical Properties Analysis

Physical properties such as solubility, permeability, and lipophilicity are critical for the pharmacokinetic profile of a drug. Compounds in this family demonstrate ideal pharmaceutical properties for central nervous system drugs, including water solubility and low binding to human plasma proteins, which are indicative of the potential for good bioavailability and distribution within the body (Hudkins et al., 2011).

Chemical Properties Analysis

The chemical behavior of this class of compounds, including their reactivity under various conditions, is a key area of interest. The ability to undergo specific chemical transformations, such as electrophilic amination, is a testament to their versatility as synthetic intermediates or final therapeutic agents (Hannachi, Vidal, Mulatier, & Collet, 2004).

科学的研究の応用

Discovery and Characterization

A study highlighted the optimization of a series of pyridazin-3-one histamine H3 receptor (H3R) antagonists/inverse agonists, identifying a compound with significant potential for treating attentional and cognitive disorders due to its high affinity and selectivity for human and rat H3Rs. This compound demonstrated ideal pharmaceutical properties for a CNS drug in terms of solubility, permeability, lipophilicity, and minimal metabolism across species, suggesting its use in preclinical development for cognitive enhancement applications (Hudkins et al., 2011).

Pharmacological Properties

Another study focused on the pharmacological properties of pyridyl-biphenylyl-acetamide (diphenpyramide), a new bisphenylalcanoic derivative exhibiting anti-inflammatory, analgesic, antipyretic, and uricosuric properties. It was found to be more active than phenylbutazone in adjuvant polyarthritis in rats and showed significant anti-inflammatory activity with a high therapeutic index, indicating its potential as a novel treatment for inflammation-related disorders (Caliari et al., 1977).

Cooperative Enhancement in Two-Photon Absorption

Research into the cooperative enhancement of two-photon absorption based on electron coupling in triphenylamine-branching chromophore involved the synthesis of triphenylamine derivatives. The study found a significant increase in two-photon absorption efficiency through electron coupling and π-electron delocalization, showcasing the compound's potential in developing materials for optical applications and photodynamic therapy (Wang et al., 2008).

Neuroprotective Antioxidant Development

A "mix-and-match" drug design approach led to the development of a neuroprotective antioxidant, demonstrating the compound's radical scavenging ability comparable to well-known antioxidants. This suggests the potential for therapeutic strategies targeting neurodegenerative conditions by combining antioxidant-based neuroprotection with anti-inflammatory properties (Kenche et al., 2013).

Novel Muscarinic M3 Receptor Antagonist

A study on a series of (2R)-2-[(1R)-3, 3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides aimed at developing a potent, long-acting, orally active M3 antagonist for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. The research identified a compound with high selectivity for M3 over M2 receptors and excellent oral activity, indicating its potential for clinical use in conditions where M3 over M2 selectivity is desired (Mitsuya et al., 2000).

特性

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O/c1-18-12-17-23(29-28-18)26-21-13-15-22(16-14-21)27-25(30)24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,24H,1H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZJHUPAHOZLDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。